molecular formula C16H14N2O3 B065077 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one CAS No. 179688-01-8

7-Benzyloxy-6-methoxy-3H-quinazolin-4-one

Cat. No. B065077
M. Wt: 282.29 g/mol
InChI Key: ZCUFFSHMOAEEIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinone derivatives, including structures similar to 7-benzyloxy-6-methoxy-3H-quinazolin-4-one, involves palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives. This method provides a straightforward approach to various quinazolin-2-ones and quinoline-4-one derivatives through a cyclization-alkoxycarbonylation process (Costa et al., 2004). Moreover, the synthesis of novel quinazoline derivatives, including those with methoxy and morpholinopropoxy groups, highlights the versatility of approaches in synthesizing these compounds (Dave et al., 2012).

Molecular Structure Analysis

The molecular structure and crystallography of quinazolinone derivatives can be elucidated using various spectroscopic methods and X-ray crystallography. For instance, the structural properties of a related quinazolinone compound were explored, confirming the molecular structure optimized by density functional theory (DFT) calculations (Wu et al., 2022).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including cyclocondensation and etherification, to form novel derivatives with potential biological activities. These reactions demonstrate the chemical versatility and reactivity of quinazolinone compounds (Yan et al., 2013).

Scientific Research Applications

  • Anticancer Activity : Compounds derived from 7-methoxy-6-(3-morpholinopropoxy) quinazoline, a closely related compound, have shown potential as anticancer agents (Dave, Gopkumar, Arvind, & Sridevi, 2012).

  • Antimicrobial Activity : Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one, which includes compounds similar to 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one, demonstrated notable antibacterial and antifungal activities (Patel & Patel, 2011).

  • Analgesic and Anti-Inflammatory Activity : Quinazoline derivatives, including those related to 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one, were synthesized and tested for antimicrobial, analgesic, and anti-inflammatory properties. Some compounds showed significant activity against microbes, pain, and inflammation (Dash, Dash, Laloo, & Medhi, 2017).

  • EGFR-Tyrosine Kinase Inhibition and Anticancer Activity : A study focused on the synthesis of 3-(substituted benzylideneamino)-7-chloro-2-phenyl quinazoline-4(3H)-ones, related to the target compound, showed significant activity against the CNS SNB-75 Cancer cell line, suggesting their use as antitumor agents (Noolvi & Patel, 2013).

  • Anti-Ulcerogenic and Anti-Ulcerative Colitis Activity : Novel quinazoline derivatives exhibited significant curative activity against acetic acid-induced ulcer model and showed effectiveness in reducing ulcerative colitis symptoms, surpassing standard drugs (Alasmary, Awaad, Alafeefy, El-meligy, & Alqasoumi, 2017).

  • Anti-Tubercular Agents : Substituted benzo[h]quinazolines demonstrated significant anti-tubercular activity, indicating their potential as therapeutic agents against tuberculosis (Maurya et al., 2013).

Safety And Hazards

Handling “7-Benzyloxy-6-methoxy-3H-quinazolin-4-one” requires caution. It can cause skin irritation and serious eye irritation . After handling, it is recommended to wash skin thoroughly . If it comes in contact with skin, wash with plenty of water . If eye irritation persists, seek medical advice or attention .

properties

IUPAC Name

6-methoxy-7-phenylmethoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-14-7-12-13(17-10-18-16(12)19)8-15(14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUFFSHMOAEEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC=N2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441530
Record name 7-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyloxy-6-methoxy-3H-quinazolin-4-one

CAS RN

179688-01-8
Record name 7-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Wei, Y Duan, W Gou, J Cui, H Ning, D Li… - European Journal of …, 2019 - Elsevier
… Fourteen target compounds were designed and synthesized by seven steps as shown in Scheme 1, which were started from 7-benzyloxy-6-methoxy-3H-quinazolin-4-one (1) and 3-nitro…
Number of citations: 35 www.sciencedirect.com

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